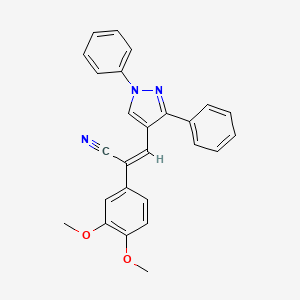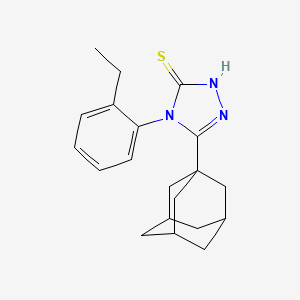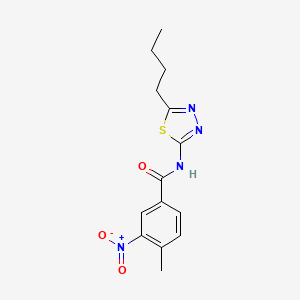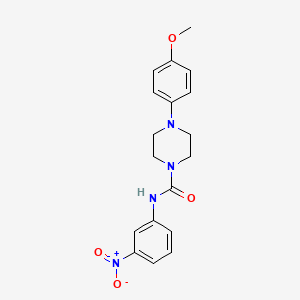![molecular formula C15H12ClF3N2O2 B4120532 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea](/img/structure/B4120532.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methoxyphenyl)urea, commonly known as triflumuron, is a chemical compound that belongs to the class of benzoylureas. It is a white crystalline powder that is widely used as an insecticide and acaricide in agriculture and veterinary medicine. Triflumuron acts by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects and mites, leading to their death. In
Mechanism of Action
Triflumuron acts by inhibiting the synthesis of chitin, a polysaccharide that is essential for the formation of the exoskeleton of insects and mites. Chitin is synthesized in the epidermal cells of these organisms, and its production is regulated by the enzyme chitin synthase. Triflumuron binds to the active site of chitin synthase, preventing it from catalyzing the polymerization of N-acetylglucosamine into chitin. As a result, the insects and mites are unable to form a new exoskeleton during molting, leading to their death.
Biochemical and Physiological Effects
Triflumuron has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, with no accumulation in the tissues. Triflumuron has been found to have no mutagenic or carcinogenic effects in laboratory tests. However, it may cause skin irritation and eye irritation in humans, and it should be handled with care.
Advantages and Limitations for Lab Experiments
Triflumuron has several advantages for use in laboratory experiments. It is highly effective against a wide range of pests, and it has a low toxicity to non-target organisms. Triflumuron is also stable under a wide range of environmental conditions, making it suitable for use in field trials. However, triflumuron has some limitations for use in laboratory experiments. It is relatively expensive compared to other insecticides, and it may require higher doses to achieve the desired level of control. In addition, triflumuron may have limited efficacy against pests that have developed resistance to chitin synthesis inhibitors.
Future Directions
There are several potential future directions for research on triflumuron. One area of interest is the development of new formulations and delivery systems that can improve the efficacy and persistence of triflumuron in the field. Another area of interest is the investigation of the effects of triflumuron on non-target organisms, such as soil microorganisms and aquatic invertebrates. Finally, there is a need for continued monitoring of the development of resistance to triflumuron in target pests, and the development of new strategies to manage resistance.
Scientific Research Applications
Triflumuron has been extensively studied for its insecticidal and acaricidal properties. It has shown efficacy against a wide range of pests, including the tobacco budworm, the cotton bollworm, the diamondback moth, the citrus rust mite, and the two-spotted spider mite. Triflumuron has also been tested for its potential as a termite control agent, with promising results. In addition, triflumuron has been investigated for its effects on non-target organisms, such as honeybees and earthworms, and has been found to have low toxicity to these organisms.
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-23-11-4-2-3-10(8-11)20-14(22)21-13-7-9(15(17,18)19)5-6-12(13)16/h2-8H,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYBTZDCADEZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-azocan-1-yl-N-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B4120464.png)

![N-[1-(hydroxymethyl)propyl]-N'-propylethanediamide](/img/structure/B4120480.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide](/img/structure/B4120485.png)
![N-(4-chlorobenzyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4120486.png)
![dimethyl 5-{[({4-[(1-adamantylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4120494.png)


![4-(cyclohexylmethyl)-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4120508.png)


![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B4120527.png)
![3,3-dimethyl-2-methylene-N-(1-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4120537.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4120545.png)